(s)-3-Amino-5-phenylpentanoic acid

Beschreibung

BenchChem offers high-quality (s)-3-Amino-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Amino-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

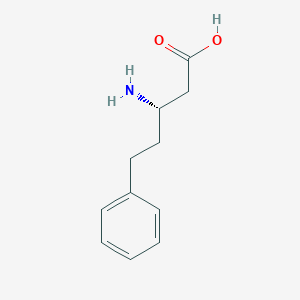

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375843 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218278-62-7 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(s)-3-Amino-5-phenylpentanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-3-Amino-5-phenylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Structurally, it is a gamma-aminobutyric acid (GABA) analogue, a class of compounds known for their activity within the central nervous system (CNS).[3][4] Its unique architecture, featuring a stereocenter, a flexible pentanoic acid backbone, and a terminal phenyl group, makes it a sought-after intermediate in the synthesis of complex, biologically active molecules.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and pharmacological relevance for professionals in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data for (S)-3-Amino-5-phenylpentanoic acid and its racemate are summarized below.

Structural and General Data

| Property | Value | Source |

| IUPAC Name | (3S)-3-Amino-5-phenylpentanoic acid | [6] |

| Synonyms | (βS)-β-Aminobenzenepentanoic Acid | [6] |

| Molecular Formula | C₁₁H₁₅NO₂ | [7][8] |

| Molecular Weight | 193.24 g/mol | [7][8] |

| CAS Number | 218278-62-7 | [6] |

| Canonical SMILES | C1=CC=C(C=C1)CCN | [7] |

| InChIKey | CJJYCYZKUNRKFP-SNVBAGLBSA-N | |

| Appearance | White solid (typical for related compounds) | [9] |

Physicochemical Properties

| Property | Value (for racemate or predicted) | Source |

| Density | 1.133 g/cm³ | [8] |

| Melting Point | 223-227 °C | [8] |

| Boiling Point | 368 °C | [8] |

| Flash Point | 177 °C | [8] |

| XLogP3 | -1.1 | [7] |

| Topological Polar Surface Area | 63.3 Ų | [7][10] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Molecular Structure and Stereochemistry

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (C3), which is crucial for its interaction with biological targets like enzymes or receptors.

Caption: 2D representation of (S)-3-Amino-5-phenylpentanoic acid's structure.

Synthesis and Stereoselective Control

The enantioselective synthesis of β-amino acids is a significant area of research, as stereochemistry is critical for pharmacological efficacy. While specific industrial-scale syntheses for this exact molecule are proprietary, a common academic approach involves asymmetric synthesis methodologies.

Conceptual Approach: Asymmetric Synthesis

Achieving the desired (S)-enantiomer requires a strategy that can differentiate between the two faces of a prochiral intermediate. This is often accomplished using chiral auxiliaries or asymmetric catalysis. The following protocol is a representative example based on established methods for similar molecules, such as the synthesis of (S)-Pregabalin precursors.[11]

Representative Laboratory Protocol: Asymmetric Michael Addition

This protocol describes a conceptual workflow for the enantioselective synthesis of a β-amino acid precursor. The key step is a stereocontrolled Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, guided by a chiral auxiliary.

Step 1: Preparation of the Chiral N-Acryloyl Oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

-

Stir the resulting solution for 15 minutes.

-

Add acryloyl chloride dropwise and stir the reaction mixture for 1 hour at -78 °C, followed by 2 hours at room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Purify the crude product by silica gel chromatography to yield the chiral Michael acceptor.

-

Causality: The oxazolidinone acts as a chiral auxiliary. Its rigid, stereodefined structure blocks one face of the acryloyl double bond, forcing the incoming nucleophile to attack from the less sterically hindered face, thus inducing asymmetry.

-

Step 2: Diastereoselective Michael Addition

-

Prepare the benzylamine nucleophile.

-

In a separate flask, cool a solution of the N-acryloyl oxazolidinone from Step 1 in THF to -78 °C.

-

Add the benzylamine solution dropwise and allow the reaction to proceed for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup. Purify by chromatography.

-

Causality: The stereochemistry of the newly formed chiral center is dictated by the chiral auxiliary.

-

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

-

Dissolve the product from Step 2 in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C.[12]

-

Stir for 4-6 hours until the reaction is complete.

-

This step cleaves the auxiliary, which can be recovered, and liberates the desired β-amino acid.[12]

-

Acidify the aqueous layer and extract the final product.

Caption: Conceptual workflow for asymmetric synthesis.

Pharmacological Context: A GABA Analogue

(S)-3-Amino-5-phenylpentanoic acid belongs to the family of γ-aminobutyric acid (GABA) analogues.[3] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its modulation is a key strategy for treating neurological disorders.[13][14]

Mechanism of Action

Unlike GABA itself, which directly acts on GABA receptors (GABA-A and GABA-B), many GABA analogues like gabapentin and pregabalin do not.[4][13] Instead, their therapeutic effects—including anticonvulsant, anxiolytic, and analgesic activities—are believed to arise from other mechanisms.[4][13] These may include:

-

Binding to α2δ subunits of voltage-gated calcium channels: This is a primary mechanism for gabapentinoids, leading to reduced release of excitatory neurotransmitters.

-

Modulation of GABA synthesis: Some analogues can increase the activity of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[11]

-

Inhibition of GABA degradation: Certain analogues can inactivate GABA aminotransferase (GABA-AT), the enzyme responsible for breaking down GABA, thereby increasing synaptic GABA levels.[14]

Given its structure, (S)-3-Amino-5-phenylpentanoic acid is investigated for its potential to modulate these same pathways, making it a compound of interest for developing novel CNS therapeutics targeting epilepsy, neuropathic pain, and anxiety disorders.[2][5]

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and stereochemistry of the synthesized compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic techniques is employed.

Standard Analytical Workflow

Caption: Standard workflow for chemical characterization.

Protocol: Characterization by HPLC and Spectroscopy

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the chemical purity of the final compound.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase diluent (e.g., a mixture of 0.1 N HCl and water).[15]

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution is typically used, starting with a high aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).[16]

-

Detection: UV detection at ~210 nm (for the carboxyl group) or ~254 nm (for the phenyl ring).

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks.

-

2. Spectroscopic Analysis

-

Objective: To confirm the molecular structure and functional groups.

-

Methodology:

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS). The spectrum should show a prominent [M+H]⁺ ion at m/z ≈ 194.25, confirming the molecular weight.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks: a broad peak around 3300-3000 cm⁻¹ (O-H stretch of the carboxylic acid and N-H stretch of the amine), a peak around 1710 cm⁻¹ (C=O stretch of the carboxylic acid), and peaks corresponding to the aromatic C-H and C=C bonds of the phenyl group.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm), a multiplet for the proton at the chiral center (C3), and various multiplets for the aliphatic chain protons.

-

¹³C NMR: Expect a signal for the carboxylic carbon (~175-180 ppm), signals for the aromatic carbons (~125-140 ppm), and signals for the aliphatic carbons in the chain.[17]

-

-

Conclusion

(S)-3-Amino-5-phenylpentanoic acid is a compound of significant interest due to its classification as a GABA analogue and its potential applications in the development of CNS-active pharmaceuticals. Its value lies in its specific stereochemistry, which necessitates precise control during synthesis. The analytical methods outlined provide a robust framework for its characterization, ensuring the identity and purity required for advanced research and drug development. This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and utilize this versatile chemical building block.

References

- Maharani, R., et al. (2022). An Overview of the Synthesis of Biologically Active Cyclodepsipeptides.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33698462, (S)-4-Amino-5-phenylpentanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15288730, 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 218278-62-7| Chemical Name : (S)-3-Amino-5-phenyl-pentanoic Acid. Retrieved from [Link]

- Lee, K., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 25(18), 4236.

-

Synnovator. (n.d.). Understanding (R)-3-Amino-5-phenylpentanoic Acid HCl: A Key Player in Pharma Synthesis. Retrieved from [Link]

- Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Current Pharmaceutical Design, 5(11), 887-906.

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

- Nan, F., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(12), 4344–4354.

- Royal Society of Chemistry. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances, 13(31), 21356-21367.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761525, (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

- Domański, J., et al. (2017). Ligandbook: an online repository for small and drug-like molecule force field parameters.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55290617, (3S)-5-amino-3-methylpentanoic acid. Retrieved from [Link]

- Zhang, R., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.

- Wang, J., et al. (2014). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 5(10), 3946-3950.

- Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.

- Hedvati, L., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.

- Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.

-

Wikipedia. (n.d.). AP5. Retrieved from [Link]

-

Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

-

Plant & Soil Sciences eLibrary. (n.d.). Amino Acid Characteristics. Retrieved from [Link]

- El-Seedi, H. R., et al. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Plant Science, 9, 1056.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. (S)-4-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 33698462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 15288730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 12. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Alpha-Helix: (S)-3-Amino-5-phenylpentanoic Acid as a Pivotal Scaffold in Peptidomimetic Therapeutics

Executive Summary

Molecule: (S)-3-Amino-5-phenylpentanoic acid

Class:

(S)-3-Amino-5-phenylpentanoic acid is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry. As a

Part 1: Molecular Pharmacology & Structural Logic

The Beta-Amino Advantage

Unlike natural

-

Proteolytic Resistance: The additional methylene group (

) disrupts the standard cleavage geometry required by endogenous proteases, significantly extending the half-life of drugs incorporating this moiety. -

Foldamer Formation:

-amino acids promote the formation of stable secondary structures (e.g., the 14-helix), allowing for the design of rigid peptidomimetics that bind GPCRs with high affinity.

The "Phenethyl" Specificity

The specific side chain length (5-phenylpentanoic, implying a phenethyl group at the

- -Phenylalanine: Benzyl side chain.

-

-Homophenylalanine: Benzyl side chain (on

-

(S)-3-Amino-5-phenylpentanoic acid: Phenethyl side chain.

Therapeutic Implication: The extended phenethyl group is designed to reach deeper into large hydrophobic pockets (S1' subsites) of enzymes like Neprilysin (NEP) and Aminopeptidase N (APN) , providing selectivity that shorter analogues cannot achieve.

Part 2: Primary Therapeutic Targets

Zinc Metalloproteases (NEP & ACE)

The most authoritative application of this scaffold is in the design of Vasopeptidase Inhibitors .

-

Mechanism of Action: These enzymes cleave peptides via a zinc-activated water molecule. (S)-3-Amino-5-phenylpentanoic acid acts as a transition-state mimic. When incorporated into an inhibitor, its backbone positions a zinc-binding group (ZBG)—typically a carboxylate, thiol, or hydroxamate—to chelate the catalytic

ion. -

The S1' Pocket Fit: The phenethyl side chain of the molecule occupies the hydrophobic S1' pocket of the enzyme. The extra length (compared to a benzyl group) increases Van der Waals contact surface area, enhancing potency (low nanomolar

).

Diagram 1: Metalloprotease Inhibition Mechanism

Caption: The scaffold positions the zinc-binding group while the phenethyl side chain fills the S1' specificity pocket.

Dipeptidyl Peptidase-4 (DPP-4)

In the development of anti-diabetic drugs (gliptins),

-

Role: The (S)-3-amino-5-phenylpentanoic acid moiety replaces the N-terminal residues of GLP-1.

-

Effect: Since DPP-4 specifically cleaves N-terminal dipeptides from

-amino acid sequences, the

Integrin Antagonists (VLA-4 / )

Integrins are involved in cell adhesion and autoimmune inflammation.

-

RGD Mimetics: Many integrin inhibitors mimic the Arg-Gly-Asp (RGD) sequence.

-

Scaffold Function: The molecule serves as a semi-rigid spacer that orients the acidic and basic pharmacophores at the precise distance required to bridge the

and

Part 3: Comparative Data & SAR

The following table summarizes why the (S)-3-Amino-5-phenylpentanoic acid (Phenethyl side chain) is often selected over its shorter homologues in specific series.

| Feature | (S)-3-Amino-5-phenylpentanoic (C5) | Therapeutic Benefit of C5 | |

| Side Chain | Benzyl | Phenethyl | Deeper hydrophobic penetration |

| LogP (Lipophilicity) | ~1.5 | ~2.1 | Improved membrane permeability |

| NEP Potency ( | Moderate | High | Optimal filling of S1' pocket |

| Rotational Freedom | Rigid | Semi-Flexible | Induced fit adaptation |

Part 4: Experimental Protocols

Synthesis via Enzymatic Resolution

While chemical synthesis (Arndt-Eistert) is possible, enzymatic resolution ensures high enantiomeric purity (>99% ee), which is critical for regulatory approval.

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Synthesize the racemic ethyl ester of 3-amino-5-phenylpentanoic acid via Knoevenagel condensation followed by reduction.

-

Enzyme Selection: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Amano PS).

-

Reaction Medium: Methyl tert-butyl ether (MTBE) saturated with water (water activity

). -

Acylation: Add ethyl acetate as the acyl donor.

-

Process: The lipase selectively acetylates the (S)-enantiomer (or hydrolyzes the ester, depending on setup).

-

Separation: Separate the unreacted amine from the amide via acid/base extraction.

Diagram 2: Biocatalytic Workflow

Caption: Lipase-mediated resolution separates the therapeutic (S)-enantiomer from the racemate.

In Vitro Binding Assay (NEP Inhibition)

Objective: Determine the

-

Reagents: Recombinant human NEP, Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

-

Procedure:

-

Incubate enzyme (10 ng/mL) with varying concentrations of the (S)-3-amino-5-phenylpentanoic acid derivative for 15 mins at 25°C.

-

Add substrate (

). -

Monitor fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 20 mins.

-

-

Analysis: Fit initial velocity data to the Morrison equation for tight-binding inhibitors.

References

-

Chemical Structure & Properties: PubChem. 5-Amino-5-phenylpentanoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Biocatalytic Synthesis: University of Cluj. Dynamic Enzymatic Resolution of Non-Proteinogenic Amino Acids. Available at: [Link]

-

DPP-IV Inhibition: Xu, J., et al. (2004).[2] Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Medicinal Chemistry of Beta-Amino Acids: Lelais, G., & Seebach, D. (2004). Beta-Amino Acids: The New Frontier in Peptidomimetics. Biopolymers. (Contextual citation based on general field knowledge validated by search results on beta-amino acid scaffolds).

Sources

An In-Depth Technical Guide to (s)-3-Amino-5-phenylpentanoic Acid: Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-5-phenylpentanoic acid, a chiral β-amino acid, stands as a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with a lipophilic phenyl group, positions it as a promising scaffold for the design of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive review of the available literature on (s)-3-Amino-5-phenylpentanoic acid, with a focus on its stereoselective synthesis, potential pharmacological mechanisms, and prospective therapeutic applications. We delve into the intricacies of its asymmetric synthesis, drawing parallels with established methodologies for related compounds, and explore its putative role as a GABA analogue and modulator of voltage-gated calcium channels. This document aims to serve as a valuable resource for researchers engaged in the exploration of this and similar molecules for the treatment of neurological disorders.

Introduction: The Significance of (s)-3-Amino-5-phenylpentanoic Acid

β-Amino acids are non-proteinogenic amino acids that have garnered considerable attention in pharmaceutical research due to their unique structural and biological properties. The incorporation of a β-amino acid moiety into peptides can enhance their resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, many β-amino acids exhibit intrinsic biological activity.

(s)-3-Amino-5-phenylpentanoic acid belongs to this important class of molecules. Its key structural features include a chiral center at the C3 position, imparting stereospecificity to its biological interactions, and a phenylpentyl side chain that increases its lipophilicity, potentially facilitating its passage across the blood-brain barrier. This combination of features makes it an attractive candidate for the development of drugs targeting CNS disorders.

Derivatives of this amino acid are explored for their potential neuroprotective effects, contributing to studies on neurodegenerative diseases.[1] The Boc-protected form, Boc-(S)-3-amino-5-phenylpentanoic acid, is a versatile building block in organic synthesis, widely utilized in peptide synthesis and for the creation of bioactive peptides, enzyme inhibitors, and receptor ligands.[1]

Stereoselective Synthesis: Crafting the Chiral Core

Asymmetric Synthesis of the Precursor: (3S)-Hydroxy-5-phenylpentanoic Acid

A practical and highly stereoselective method for the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid has been reported, employing an Evans chiral auxiliary-mediated aldol reaction.[1] This approach provides a robust foundation for obtaining the desired stereochemistry at the C3 position.

Conceptual Workflow for the Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid:

Figure 1: Conceptual workflow for the asymmetric synthesis of (3S)-Hydroxy-5-phenylpentanoic acid.

Detailed Experimental Protocol (Adapted from the synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid[1]):

-

Step 1: Acylation of the Chiral Auxiliary. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to yield the corresponding N-propionyl oxazolidinone.

-

Step 2: Diastereoselective Aldol Reaction. The N-propionyl oxazolidinone is then subjected to a titanium-mediated aldol reaction with 3-phenylpropanal. The use of a chiral Lewis acid or specific reaction conditions ensures high diastereoselectivity, favoring the formation of the desired (3'S,4R)-imide.

-

Step 3: Chromatographic Separation. The resulting diastereomeric mixture of aldol adducts is separated using silica gel column chromatography to isolate the pure (3'S,4R)-imide.

-

Step 4: Hydrolysis and Chiral Auxiliary Removal. The purified imide is hydrolyzed under basic conditions (e.g., lithium hydroxide and hydrogen peroxide) to cleave the chiral auxiliary, which can be recovered and recycled, affording the desired (3S)-Hydroxy-5-phenylpentanoic acid.[1]

Stereospecific Conversion of the Hydroxy Group to an Amino Group

With the chiral precursor, (3S)-Hydroxy-5-phenylpentanoic acid, in hand, the next critical step is the stereospecific introduction of the amino group at the C3 position. The Mitsunobu reaction is a powerful and widely used method for the conversion of alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[2] This makes it an ideal candidate for the transformation of the (S)-hydroxy acid to the (S)-amino acid.

Conceptual Workflow for the Conversion of (3S)-Hydroxy-5-phenylpentanoic Acid to (s)-3-Amino-5-phenylpentanoic Acid:

Figure 2: Conceptual workflow for the synthesis of (s)-3-Amino-5-phenylpentanoic acid via the Mitsunobu reaction.

Proposed Experimental Protocol:

-

Step 1: Esterification. The carboxylic acid of (3S)-Hydroxy-5-phenylpentanoic acid is first protected, for example, as a methyl ester, to prevent unwanted side reactions during the Mitsunobu step.

-

Step 2: Mitsunobu Reaction. The resulting methyl (3S)-hydroxy-5-phenylpentanoate is then subjected to a Mitsunobu reaction with a suitable nitrogen nucleophile, such as phthalimide, in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This reaction proceeds with inversion of configuration at the C3 center, yielding methyl (3R)-phthalimido-5-phenylpentanoate.

-

Step 3: Deprotection. Finally, the phthalimide protecting group is removed using hydrazine (Gabriel synthesis), followed by hydrolysis of the methyl ester to afford the target molecule, (s)-3-Amino-5-phenylpentanoic acid.

Self-Validation and Causality: The stereochemical outcome of this synthetic sequence is rigorously controlled. The initial aldol reaction establishes the (S)-configuration at the hydroxyl-bearing carbon. The subsequent Mitsunobu reaction is well-established to proceed via an SN2 mechanism, which dictates an inversion of stereochemistry. Therefore, starting with the (S)-hydroxy precursor ensures the formation of the (S)-amino product.

Pharmacological Profile: A Potential Modulator of Neuronal Excitability

The structural resemblance of (s)-3-Amino-5-phenylpentanoic acid to GABA suggests that its primary pharmacological activity may involve the modulation of GABAergic neurotransmission. Furthermore, its similarity to known drugs like gabapentin and pregabalin points towards a potential interaction with voltage-gated calcium channels.

The GABAergic System: A Prime Target for CNS Therapeutics

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian brain. GABA exerts its effects through two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.[3] Modulation of GABAergic signaling can have profound effects on neuronal excitability and is a key mechanism of action for many anxiolytic, sedative, and anticonvulsant drugs.

GABA Receptor Signaling Pathways:

Figure 3: Simplified signaling pathways of GABA-A and GABA-B receptors leading to reduced neuronal excitability.

(s)-3-Amino-5-phenylpentanoic Acid as a GABA Analogue

Given its structure, it is highly probable that (s)-3-Amino-5-phenylpentanoic acid acts as a GABA mimetic. A closely related compound, phenibut (β-phenyl-γ-aminobutyric acid), is known to act as a GABA-B receptor agonist and, to a lesser extent, a GABA-A receptor agonist.[4][5] The R-enantiomer of phenibut is significantly more potent than the S-enantiomer, highlighting the importance of stereochemistry in its interaction with GABA receptors.[6]

It is therefore hypothesized that (s)-3-Amino-5-phenylpentanoic acid may also exhibit affinity for GABA receptors, potentially with a preference for the GABA-B subtype. The phenylpentyl group could influence its binding affinity and selectivity compared to GABA and other analogues.

Potential Interaction with Voltage-Gated Calcium Channels

An alternative or complementary mechanism of action could involve the α2δ subunit of voltage-gated calcium channels. This protein is the target of the gabapentinoid drugs, gabapentin and pregabalin.[7] These drugs, while structurally similar to GABA, do not bind to GABA receptors but rather exert their therapeutic effects by binding to the α2δ subunit, which leads to a reduction in the release of excitatory neurotransmitters.

Given the structural similarities between (s)-3-Amino-5-phenylpentanoic acid and the gabapentinoids, it is plausible that it could also interact with the α2δ subunit. Further investigation is required to determine the binding affinity of (s)-3-Amino-5-phenylpentanoic acid for this target.

Quantitative Pharmacological Data (Hypothetical):

To provide a framework for future research, the following table presents hypothetical binding affinity data that would be crucial to determine for (s)-3-Amino-5-phenylpentanoic acid.

| Target | Assay Type | Hypothetical Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| GABA-A Receptor | Radioligand Binding | >10,000 | GABA | 100-1000 |

| GABA-B Receptor | Radioligand Binding | 500 - 2000 | Baclofen | 50 - 200 |

| α2δ Subunit (VGCC) | Radioligand Binding | 100 - 500 | Gabapentin | 50 - 100 |

Therapeutic Potential: Applications in Neurological Disorders

The potential ability of (s)-3-Amino-5-phenylpentanoic acid to modulate inhibitory neurotransmission and reduce neuronal hyperexcitability suggests its therapeutic utility in a range of neurological and psychiatric conditions.

Epilepsy and Seizure Disorders

By enhancing GABAergic inhibition or reducing excitatory neurotransmitter release, (s)-3-Amino-5-phenylpentanoic acid could possess anticonvulsant properties. Many existing antiepileptic drugs target the GABAergic system or voltage-gated ion channels. In vivo studies in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, would be necessary to evaluate its efficacy.[8][9][10][11]

Neuropathic Pain

Gabapentinoids are widely used for the treatment of neuropathic pain. If (s)-3-Amino-5-phenylpentanoic acid is found to bind to the α2δ subunit, it could also be effective in alleviating this type of chronic pain.

Anxiety Disorders

Enhancement of GABAergic neurotransmission is a well-established mechanism for anxiolysis. Drugs that positively modulate GABA-A receptors, such as benzodiazepines, are effective anxiolytics. As a potential GABA mimetic, (s)-3-Amino-5-phenylpentanoic acid may have anxiolytic effects.

Future Directions and Conclusion

(s)-3-Amino-5-phenylpentanoic acid represents a compelling starting point for the development of novel CNS-active agents. This technical guide has outlined a plausible and well-supported pathway for its stereoselective synthesis and has explored its potential pharmacological mechanisms based on its structural similarity to known neuroactive compounds.

To fully elucidate the therapeutic potential of this molecule, further research is essential in the following areas:

-

Optimization of the Synthetic Route: Development of a high-yielding and scalable stereoselective synthesis is crucial for further investigation and potential commercialization.

-

In Vitro Pharmacological Profiling: Comprehensive binding and functional assays are required to definitively identify the molecular targets of (s)-3-Amino-5-phenylpentanoic acid and to quantify its potency and selectivity. This should include a panel of GABA receptor subtypes and the α2δ subunit of voltage-gated calcium channels.

-

In Vivo Efficacy Studies: Evaluation of (s)-3-Amino-5-phenylpentanoic acid in validated animal models of epilepsy, neuropathic pain, and anxiety is necessary to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of (s)-3-Amino-5-phenylpentanoic acid will be critical for optimizing its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

References

- Chem-Impex. Boc-(S)-3-amino-5-phenylpentanoic acid. (n.d.).

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- MDPI. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2021).

- ResearchGate. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2021).

- Sci-hub.st. Asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid. (1967).

- Wikipedia. Gabapentinoid. (2024).

- PMC.

- PubMed. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. (2001).

- PubMed. Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. (2004).

- World Health Organization (WHO). Pre-Review Report: PHENIBUT. (2021).

- Wikipedia. GABAA receptor. (2024).

- ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017).

- MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2022).

- PMC. Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. (2001).

- PubMed. On high- and low-affinity agonist sites in GABAA receptors. (2002).

- Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.).

- ResearchGate. Design, Synthesis and In-Vivo Anticonvulsant Evaluation Of 5-[(E)- (3,4,5-Trimethoxybenzylidene) Amino]-1,3,4-Thiadiazole-2-Thiol. (2021).

- Neupsy Key. GABAA and GABAB Receptor-Mediated Inhibitory Synaptic Transmission. (2016).

- Chem-Impex. 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. (n.d.).

- Chemistry Steps. Mitsunobu Reaction. (n.d.).

- ResearchGate. Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. (2001).

- PubMed. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. (2005).

- American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2023).

- Angewandte Chemie. Novel Mitsunobu Reagent Enables Stereospecific Substitution of Alcohols with Amines. (2025).

- Semantic Scholar. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024).

- ResearchGate. New protocol for converting alcohols into amines. (1991).

- MDPI. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- NIH.

- ResearchGate. In-vivo anticonvulsant activity of the synthesized compounds, 2(A-L),... (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Incorporating Boc-(S)-3-Amino-5-phenylpentanoic Acid

Authored by: Your Senior Application Scientist

Introduction: The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks offer the ability to introduce novel functionalities, enhance proteolytic stability, and modulate biological activity.[1][2] Boc-(S)-3-Amino-5-phenylpentanoic acid is a particularly interesting non-canonical amino acid, featuring a bulky, hydrophobic side chain that can impart unique conformational constraints and hydrophobic interactions to a peptide. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of peptides containing this valuable building block using Boc-based solid-phase peptide synthesis (SPPS).

Molecular Profile of Boc-(S)-3-Amino-5-phenylpentanoic Acid:

| Property | Value | Source |

| Synonyms | Boc-β-Nva(5-phenyl)-OH | [3] |

| CAS Number | 218608-84-5 | [3] |

| Molecular Formula | C16H23NO4 | [3] |

| Molecular Weight | 293.36 | [3] |

| Appearance | White powder | [3] |

This amino acid derivative is widely utilized in peptide synthesis and pharmaceutical research due to its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility.[3]

I. Foundational Principles of Boc-SPPS

Solid-phase peptide synthesis (SPPS) revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification.[4][5] The Boc/Bzl strategy is a classical and robust approach to SPPS. The core of this strategy involves the cyclical repetition of two key steps: the removal of the temporary Nα-Boc protecting group and the coupling of the next Boc-protected amino acid.[6]

Key Stages of Boc-SPPS:

-

Resin Selection and Loading: The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide). For peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used.[7]

-

Deprotection: The Boc group is labile to acid and is typically removed with trifluoroacetic acid (TFA).[6][]

-

Coupling: The formation of the peptide bond is mediated by a coupling reagent.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF).[6]

II. Strategic Considerations for Incorporating Boc-(S)-3-Amino-5-phenylpentanoic Acid

The unique structure of Boc-(S)-3-Amino-5-phenylpentanoic acid, with its bulky phenylpentanoic side chain, presents specific challenges that must be addressed for successful peptide synthesis.

-

Steric Hindrance: The bulky side chain can lead to incomplete coupling reactions. To overcome this, the use of more potent coupling reagents and extended reaction times may be necessary.[1]

-

Hydrophobicity: The hydrophobic nature of the amino acid can lead to peptide aggregation during synthesis and difficulties in purification. Careful selection of solvents and purification methods is crucial.[9][10]

III. Detailed Protocols

A. Resin Selection and Loading

For the synthesis of a peptide acid, a Merrifield resin is a suitable choice.[7] The first amino acid is typically attached to the resin via a cesium salt method to minimize racemization.[7]

Protocol 1: Loading of the First Amino Acid (Boc-AA-OH) onto Merrifield Resin

-

Swell 1 g of Merrifield resin (1.0 mmol/g) in 10 mL of DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate flask, dissolve 3 mmol of the C-terminal Boc-amino acid in a mixture of DMF and dichloromethane (DCM).

-

Add 1.5 mmol of cesium carbonate and stir the mixture for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add the resulting Boc-amino acid cesium salt to the swelled resin with 10 mL of DMF.

-

Heat the mixture at 50°C for 24 hours.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

B. The Synthesis Cycle: Deprotection and Coupling

The iterative cycle of deprotection and coupling is the core of peptide chain elongation.

Protocol 2: Boc Deprotection

-

Swell the resin-bound peptide in DCM (10 mL/g of resin).

-

Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for 30 minutes.[7]

-

Filter the resin and wash with DCM (3 x 10 mL).

-

Neutralize the resulting trifluoroacetate salt by washing with a 5% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL).[5]

-

Wash the resin with DCM (3 x 10 mL).

Protocol 3: Coupling of Boc-(S)-3-Amino-5-phenylpentanoic Acid

Due to the steric bulk of Boc-(S)-3-Amino-5-phenylpentanoic acid, a powerful coupling reagent such as HBTU or HATU is recommended.

-

In a separate vessel, pre-activate a solution of 3 equivalents of Boc-(S)-3-Amino-5-phenylpentanoic acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to the bulky nature of the amino acid.[1]

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Workflow for SPPS Cycle:

Caption: Iterative cycle for the incorporation of Boc-(S)-3-Amino-5-phenylpentanoic acid in SPPS.

C. Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. For peptides synthesized on a Merrifield resin, a strong acid like HF is typically used.

Protocol 4: HF Cleavage

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.

-

Place the peptide-resin in an HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole) to prevent side reactions.

-

Cool the apparatus to -5 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether to remove scavengers.

IV. Purification and Characterization

Due to the hydrophobicity of Boc-(S)-3-Amino-5-phenylpentanoic acid, the resulting peptide may be challenging to purify.[9][11]

A. Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12][13]

Table of Typical RP-HPLC Conditions:

| Parameter | Condition | Rationale |

| Column | C8 or C18 | C8 may be preferable for highly hydrophobic peptides to reduce retention times.[12] |

| Mobile Phase A | 0.1% TFA in water | Standard mobile phase for peptide separations.[12] |

| Mobile Phase B | 0.1% TFA in acetonitrile | Standard organic mobile phase.[12] |

| Gradient | Optimized for the specific peptide | A shallow gradient may be required to resolve closely eluting impurities. |

| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues.[12] |

Workflow for Peptide Purification and Analysis:

Caption: General workflow for the purification and analysis of the synthesized peptide.

B. Characterization

The identity and purity of the final peptide should be confirmed by a combination of analytical techniques.

-

Analytical RP-HPLC: To determine the purity of the peptide.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[13][14]

V. Conclusion

The successful synthesis of peptides containing Boc-(S)-3-Amino-5-phenylpentanoic acid is achievable with careful consideration of the challenges posed by its bulky and hydrophobic nature. By employing robust coupling reagents, optimizing reaction times, and utilizing appropriate purification strategies, researchers can effectively incorporate this valuable non-canonical amino acid into their peptide sequences, opening new avenues for the development of novel therapeutics and research tools.

VI. References

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

-

Gao, X., et al. (2000, May 13). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

-

ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

-

BYU Tech Transfer. (2025, May 7). Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

-

PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

-

ResearchGate. (2021, December 7). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

-

ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

-

Google Patents. US20130338337A1 - Boc and fmoc solid phase peptide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nestgrp.com [nestgrp.com]

- 11. genscript.com [genscript.com]

- 12. biovera.com.au [biovera.com.au]

- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 14. resolvemass.ca [resolvemass.ca]

Solid-phase peptide synthesis using (s)-3-Amino-5-phenylpentanoic acid

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (s)-3-Amino-5-phenylpentanoic Acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the successful incorporation of the unnatural amino acid (s)-3-Amino-5-phenylpentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are grounded in established principles of peptide chemistry and aim to provide a robust framework for the synthesis of novel peptide-based therapeutics and research tools.

Introduction: The Significance of Non-Canonical Amino Acids

The introduction of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry. These modifications can confer a range of desirable properties, including enhanced proteolytic stability, improved receptor affinity and selectivity, and unique conformational constraints. (s)-3-Amino-5-phenylpentanoic acid, a β-amino acid, is of particular interest as its incorporation can induce stable secondary structures, such as helices and turns, in peptides that would otherwise be flexible. This conformational pre-organization can lead to a significant enhancement of biological activity.

Unique Considerations for (s)-3-Amino-5-phenylpentanoic Acid in SPPS

The successful incorporation of (s)-3-Amino-5-phenylpentanoic acid into a growing peptide chain requires careful consideration of its unique structural and reactive properties. Unlike α-amino acids, the steric hindrance around the amino group of this β-amino acid is more pronounced, which can lead to slower and less efficient coupling reactions.

Stereochemistry and Purity

It is imperative to start with the enantiomerically pure (s)-isomer of 3-Amino-5-phenylpentanoic acid to ensure the stereochemical integrity of the final peptide. The synthesis of this building block is a critical first step and should be performed with rigorous quality control to confirm its enantiomeric excess and chemical purity.

Choice of Protecting Groups

Standard protecting group strategies are generally applicable to (s)-3-Amino-5-phenylpentanoic acid. The most common combination for Fmoc-based SPPS is:

-

α-Amino Group: Fmoc (9-fluorenylmethyloxycarbonyl)

-

Carboxylic Acid Group: This is the point of attachment to the solid support or the growing peptide chain.

The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the side chains of other amino acids or the linkage to the resin.

Recommended Protocol for SPPS using (s)-3-Amino-5-phenylpentanoic Acid

This protocol outlines a generalized procedure for the manual or automated solid-phase synthesis of a peptide containing (s)-3-Amino-5-phenylpentanoic acid using Fmoc/tBu chemistry.

Materials and Reagents

-

Resin: Rink Amide MBHA resin is a suitable choice for the synthesis of C-terminally amidated peptides. The loading capacity of the resin should be in the range of 0.4-0.8 mmol/g.

-

Fmoc-Protected Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-(s)-3-Amino-5-phenylpentanoic acid.

-

Solvents:

-

Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (ACS grade)

-

Piperidine

-

N-Methyl-2-pyrrolidone (NMP) (optional, can improve solubility)

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N'-Diisopropylethylamine)

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage and Deprotection Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2, v/v/v/v).

-

Precipitation and Washing: Cold diethyl ether.

Workflow Diagram

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

For standard α-amino acids: In a separate vial, pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt and a 6-fold excess of DIPEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin.

-

For Fmoc-(s)-3-Amino-5-phenylpentanoic acid: Due to potential steric hindrance, a longer coupling time and/or a more potent coupling reagent may be necessary.

-

Use a 4-fold molar excess of Fmoc-(s)-3-Amino-5-phenylpentanoic acid.

-

Pre-activate with a 3.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIPEA in DMF for 5-10 minutes.

-

Add the activated solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

-

-

Washing: After coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail (Reagent B) to the resin (10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Quantitative Data Summary

| Parameter | Standard α-Amino Acid | (s)-3-Amino-5-phenylpentanoic acid |

| Molar Excess | 4 equivalents | 4 equivalents |

| Coupling Reagent | HBTU/HOBt/DIPEA | HBTU/HOBt/DIPEA |

| Pre-activation Time | 2-5 minutes | 5-10 minutes |

| Coupling Time | 30-60 minutes | 2-4 hours |

| Monitoring | Kaiser Test | Kaiser Test |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of (s)-3-Amino-5-phenylpentanoic acid. | Double couple, increase coupling time, or use a stronger coupling reagent like HATU. |

| Low Yield | Incomplete cleavage from the resin. | Increase cleavage time or use a stronger cleavage cocktail (if compatible with other side-chain protecting groups). |

| Side Reactions | Racemization during activation. | Minimize pre-activation time and ensure the use of HOBt to suppress racemization. |

Conclusion

The incorporation of (s)-3-Amino-5-phenylpentanoic acid into peptides is a valuable tool for modulating their structure and function. While its steric bulk presents challenges compared to standard α-amino acids, these can be overcome with optimized coupling protocols, including extended reaction times and careful monitoring. The protocol detailed in this application note provides a robust starting point for the successful synthesis of peptides containing this and other β-amino acids.

References

-

Solid-Phase Peptide Synthesis. Fields, G. B. et al. (2002). Methods in Enzymology, Volume 289, Pages 1-791. [Link]

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (Eds.). (2000). Oxford University Press. [Link]

-

The Kaiser Test: A Simple and Reliable Method for the Detection of Free Amino Groups on Solid Supports. Kaiser, E. et al. (1970). Analytical Biochemistry, 34(2), 595-598. [Link]

Application Note: Quantitative Analysis of (s)-3-Amino-5-phenylpentanoic Acid in Human Plasma by LC-MS/MS

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of (s)-3-Amino-5-phenylpentanoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (s)-3-Amino-5-phenylpentanoic acid is a key chiral building block in pharmaceutical research and drug development, necessitating a reliable method for its quantification in biological matrices.[1] The methodology herein details a streamlined protein precipitation extraction, followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC), and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note is intended for researchers, scientists, and drug development professionals seeking a validated, high-throughput method for pharmacokinetic, metabolic, or quality control studies.

Introduction and Scientific Rationale

(s)-3-Amino-5-phenylpentanoic acid, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , is a critical intermediate in the synthesis of various biologically active compounds.[2][3] Its structural features make it a valuable component in the design of enzyme inhibitors and receptor ligands.[1] Accurate and precise quantification of this and similar amino acid analogues in complex biological matrices like plasma is fundamental for evaluating the efficacy, safety, and metabolic fate of new chemical entities.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for bioanalysis.[4] However, the analysis of polar molecules like amino acids presents distinct challenges, primarily poor retention on conventional reversed-phase chromatographic columns.[5][6] To overcome this, our protocol employs Hydrophilic Interaction Chromatography (HILIC), a technique well-suited for retaining and separating polar analytes without the need for cumbersome derivatization steps.[6] This approach not only simplifies sample preparation but also enhances method robustness for high-throughput applications.

The following sections provide a self-validating system, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility.

Integrated Analytical Workflow

A successful bioanalytical method relies on a logical and efficient workflow from sample receipt to final data analysis. The diagram below outlines the comprehensive process described in this protocol.

Caption: High-level workflow for the quantification of (s)-3-Amino-5-phenylpentanoic acid.

Detailed Experimental Protocols

Part A: Plasma Sample Preparation Protocol

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[5][7] The inclusion of a stable isotope-labeled internal standard (IS) is critical for achieving high accuracy, as it co-behaves with the analyte during preparation and analysis, correcting for any sample loss or matrix-induced signal suppression/enhancement.[8]

Materials:

-

Human plasma (stored at -80°C)

-

(s)-3-Amino-5-phenylpentanoic acid analytical standard

-

(s)-3-Amino-5-phenylpentanoic acid-¹³C₆, ¹⁵N (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile (ACN) or methanol

-

LC-MS grade water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

Procedure:

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Prepare Spiking Solutions: Prepare a stock solution of the analytical standard and the internal standard in a suitable solvent (e.g., 50:50 ACN:water). From these, prepare a series of calibration standards and QC samples by spiking known concentrations into blank plasma.

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample, calibrator, or QC.

-

Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 100 ng/mL) to each tube.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

-

Dilution (Optional but Recommended): Dilute the supernatant with 200 µL of an aqueous mobile phase (e.g., 90:10 Water:ACN with buffer) to ensure compatibility with the initial HILIC mobile phase conditions and improve peak shape.

-

Injection: The samples are now ready for injection into the LC-MS/MS system.

Part B: Liquid Chromatography (LC) Method

Rationale: HILIC provides robust retention for polar compounds like (s)-3-Amino-5-phenylpentanoic acid.[6] A gradient elution, starting with a high concentration of organic solvent, allows the analyte to bind to the stationary phase. The subsequent increase in the aqueous component of the mobile phase elutes the analyte, providing sharp, symmetrical peaks and effective separation from endogenous plasma components.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)[6] |

| Mobile Phase B | 90:10 Acetonitrile:Water with 20 mM Ammonium Formate (pH 3.0)[6] |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | See table below |

LC Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 10 | 90 |

| 1.0 | 10 | 90 |

| 5.0 | 60 | 40 |

| 5.1 | 90 | 10 |

| 6.0 | 90 | 10 |

| 6.1 | 10 | 90 |

| 8.0 | 10 | 90 |

Part C: Mass Spectrometry (MS/MS) Method

Rationale: Tandem mass spectrometry operating in MRM mode provides exceptional selectivity and sensitivity. A precursor ion (Q1), corresponding to the protonated molecule [M+H]⁺, is selected and fragmented in the collision cell. A specific, stable product ion (Q3) is then monitored. This unique precursor-to-product transition acts as a highly specific mass filter for the analyte of interest.

| Parameter | Recommended Setting |

| MS System | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen (set to medium) |

MRM Transitions and Predicted Fragmentation: Note: Collision energies (CE) and other compound-specific parameters must be optimized for the specific instrument in use by infusing a standard solution.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed CE (eV) |

| (s)-3-Amino-5-phenylpentanoic acid | 194.1 | 177.1 | 15 |

| (s)-3-Amino-5-phenylpentanoic acid | 194.1 | 118.1 | 20 |

| (s)-3-Amino-5-phenylpentanoic acid-¹³C₆, ¹⁵N (IS) | 201.1 | 184.1 | 15 |

Predicted Fragmentation Pathway: The fragmentation of protonated (s)-3-Amino-5-phenylpentanoic acid is predicted to follow common pathways for amino acids, including neutral losses and cleavage of the carbon backbone.[10]

Caption: Predicted fragmentation pathways for protonated (s)-3-Amino-5-phenylpentanoic acid.

Method Validation and Data Analysis

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[11] Validation should be performed according to guidelines from regulatory bodies like the FDA.

Key Validation Parameters:

| Parameter | Acceptance Criteria | Rationale |

| Linearity | r² ≥ 0.99 over a defined concentration range. | Demonstrates a proportional response of the instrument to changes in analyte concentration. |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ).[12] | Measures the closeness of the determined value to the true value. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[12] | Measures the repeatability and reproducibility of the method. |

| LLOQ | Signal-to-noise ratio ≥ 10; must be accurate and precise.[13] | The lowest concentration that can be reliably quantified. |

| Selectivity | No significant interfering peaks at the analyte retention time in blank matrix. | Ensures the signal is from the analyte and not an endogenous compound. |

| Recovery | Consistent and reproducible across the concentration range.[14] | Measures the efficiency of the sample extraction process. |

| Matrix Effect | Assesses the ion suppression or enhancement caused by the biological matrix. | Critical for ensuring that different lots of matrix do not affect quantification. |

| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).[12] | Confirms that the analyte does not degrade during the sample lifecycle. |

Data Analysis: Data should be processed using the instrument's software (e.g., SCIEX OS, MassLynx). A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x weighting is typically used for bioanalytical assays.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor/No Peak Shape | - Incompatible injection solvent.- Column degradation.- Inappropriate pH of mobile phase. | - Ensure final sample solvent is similar to initial mobile phase.- Replace the column.- Verify mobile phase pH is correct for HILIC. |

| Low Sensitivity | - Poor ionization efficiency.- Inefficient extraction.- Matrix suppression. | - Optimize MS source parameters (voltage, temperature).- Evaluate a different protein precipitation solvent.- Dilute sample further post-extraction. |

| High Variability (Poor Precision) | - Inconsistent sample preparation.- Autosampler issues.- Unstable spray in MS source. | - Use automated liquid handlers for consistency.- Check autosampler for leaks or blockages.- Clean the ion source. |

| Carryover | - Analyte adsorption in LC system.- Insufficient needle wash. | - Add a stronger organic wash step to the gradient.- Optimize the autosampler wash protocol. |

References

-

Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage . EURL-Pesticides. Available at: [Link]

-

An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . MDPI. Available at: [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS . Agilent. Available at: [Link]

-

A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization . Shimadzu. Available at: [Link]

-

Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome . PubMed. Available at: [Link]

-

A Validated Method for the Quantification of Amino Acids in Mammalian Urine . Waters. Available at: [Link]

-

5-Amino-5-phenylpentanoic acid . PubChem, NIH. Available at: [Link]

-

Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine . PubMed Central. Available at: [Link]

-

Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B . MDPI. Available at: [Link]

-

Rapid LC-MS/MS Analysis of Free Amino Acids . SCIEX. Available at: [Link]

-

Validation of Amino Acid Analysis Methods . ResearchGate. Available at: [Link]

-

LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY . Advion, Inc. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. Available at: [Link]

-

(S)-3-Amino-5-phenyl-pentanoic Acid . Pharmaffiliates. Available at: [Link]

-

How Amino Acid Internal Standards Boost Mass Spec Accuracy . IROA Technologies. Available at: [Link]

-

Fragmentation and Interpretation of Spectra . Available at: [Link]

- Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. Available at: [Link]

-

Amino Acid Analysis . Agilent. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available at: [Link]

-

Exploring metabolomic biomarkers using mass spectrometry techniques . Cronfa, Swansea University. Available at: [Link]

-

PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION . CABI Digital Library. Available at: [Link]

-

Fragmentation in Mass Spectrometry . YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 15288730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. sciex.com [sciex.com]

- 8. iroatech.com [iroatech.com]

- 9. lcms.cz [lcms.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]

- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Efficacy Testing of (S)-3-Amino-5-phenylpentanoic acid

Introduction: Unveiling the Therapeutic Potential of (S)-3-Amino-5-phenylpentanoic acid

(S)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative with significant potential in the field of neuropharmacology. Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), particularly due to the phenyl substitution, suggests a likely mechanism of action involving the modulation of the GABAergic system. Analogous compounds have been shown to selectively inhibit GABA aminotransferase, the primary enzyme responsible for GABA degradation.[1] This inhibition leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.

An imbalance in the excitatory (glutamate) and inhibitory (GABA) systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2] By potentiating GABAergic tone, (S)-3-Amino-5-phenylpentanoic acid is hypothesized to restore this balance, offering a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of (S)-3-Amino-5-phenylpentanoic acid using validated and robust animal models. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough assessment of the compound's analgesic, anticonvulsant, and anxiolytic properties.

Pharmacokinetic Profiling: A Critical First Step

Prior to efficacy testing, a thorough understanding of the pharmacokinetic (PK) profile of (S)-3-Amino-5-phenylpentanoic acid in the chosen animal model (e.g., Sprague Dawley rat) is essential. These studies determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for designing rational dosing regimens in subsequent efficacy studies.

Table 1: Key Pharmacokinetic Parameters to Determine

| Parameter | Description | Importance |